molecular formula C20H20F2N2 B180772 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride CAS No. 167155-78-4

1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride

Cat. No.: B180772
CAS No.: 167155-78-4
M. Wt: 326.4 g/mol
InChI Key: RNCPKPNQPISLFR-DFNIBXOVSA-N
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Description

1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride (CAS 167155-78-4) is a structurally complex piperazine derivative characterized by a difluorocyclopropane ring fused to a dibenzosuberyl moiety, with a piperazine core dihydrochloride salt. This compound is primarily utilized as a reference standard in pharmaceutical and analytical research, ensuring quality control and regulatory compliance during drug development . Its unique structure combines fluorinated cyclopropane (imparting metabolic stability and lipophilicity) with the dibenzosuberyl group (a bicyclic system that may enhance binding affinity to biological targets).

Properties

IUPAC Name

1-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2/c21-20(22)17-13-5-1-3-7-15(13)19(24-11-9-23-10-12-24)16-8-4-2-6-14(16)18(17)20/h1-8,17-19,23H,9-12H2/t17-,18+,19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCPKPNQPISLFR-DFNIBXOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C3=CC=CC=C3C4C(C4(F)F)C5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2C3=CC=CC=C3[C@H]4[C@H](C4(F)F)C5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430916, DTXSID701109385
Record name SCHEMBL6669711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-, (1aα,6β,10bα)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167155-78-4, 167354-42-9
Record name SCHEMBL6669711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-, (1aα,6β,10bα)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropane Ring Formation and Dibenzosuberyl Functionalization

The 1,1-difluorocyclopropane moiety is synthesized via [2+1] cyclopropanation, a reaction that introduces geminal fluorine atoms onto a cyclopropane ring. Difluorocarbene (CF₂), generated from precursors like chlorodifluoromethane (CHClF₂) under basic conditions, reacts with dibenzosuberene derivatives to form the strained cyclopropane structure. In a typical procedure, CHClF₂ is treated with potassium hydroxide (KOH) in dioxane, catalyzed by tetraphenylarsonium chloride, to yield the difluorocyclopropane intermediate .

The dibenzosuberyl group, a bicyclic hydrocarbon, is introduced through Friedel-Crafts alkylation or transition-metal-catalyzed coupling. For example, reacting dibenzosuberol with the difluorocyclopropane intermediate in the presence of boron trifluoride (BF₃) facilitates electrophilic aromatic substitution, anchoring the cyclopropane to the dibenzosuberyl framework .

Piperazine Coupling and Deprotection

The functionalized cyclopropane-dibenzosuberyl intermediate is coupled to piperazine via nucleophilic substitution or amide bond formation. A patented method employs 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester as a protected precursor. Deprotection is achieved using TFA in anhydrous dichloromethane at 0–25°C, selectively removing the tert-butoxycarbonyl (Boc) group while preserving the cyclopropane and dibenzosuberyl structures .

Example Reaction Conditions:

  • Substrate: 4-(Cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester (68 g)

  • Solvent: Anhydrous dichloromethane (170 mL)

  • Deprotection Agent: TFA (140 g) at 0°C, stirred for 3 hours

  • Yield: 1-Cyclopropane formyl piperazine (quantitative conversion)

Dihydrochloride Salt Formation

The free base 1-cyclopropane formyl piperazine is converted to its dihydrochloride salt using acyl chlorides or hydrochloric acid (HCl). In a representative procedure, the piperazine derivative is dispersed in absolute ethanol, cooled to 0°C, and treated with cyclopropane formyl chloride. Subsequent crystallization with methyl tert-butyl ether (MTBE) yields the hydrochloride salt with high purity (piperazine content <100 ppm) .

Optimized Salt-Forming Protocol:

ParameterCondition
SolventAbsolute ethanol (102 mL)
Acid SourceCyclopropane formyl chloride (25.2 g)
Temperature0°C → 25°C (gradient)
Crystallization SolventMTBE (51 mL)
Yield86–89%
PurityPiperazine content: 50–92 ppm

Impurity Control and Purification Strategies

Residual piperazine, a common byproduct, is minimized through selective crystallization and solvent washing. The patent literature highlights that excessive HCl during salt formation risks cleaving the cyclopropane formyl group, necessitating precise stoichiometry. Filtration through MTBE or isopropyl ether removes hydrophilic impurities, while vacuum drying at 25–30°C ensures product stability .

Scalability and Industrial Adaptation

Large-scale production (e.g., 150 g batches) employs identical reaction conditions but adjusts solvent volumes proportionally. For instance, increasing dichloromethane to 250 mL and TFA to 270 g maintains reaction efficiency, achieving yields >85% . Industrial methods prioritize chemo- and regioselectivity, leveraging phase-transfer catalysts and continuous-flow systems to enhance throughput .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The difluorocyclopropane ring can participate in nucleophilic substitution reactions due to the presence of the gem-dihalomethylene fragment.

    Ring-Opening Reactions: The ring strain in the difluorocyclopropane ring makes it susceptible to ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Catalysts: Tetraphenylarsonium chloride and 18-crown-6 are often used to enhance reaction yields.

    Solvents: Dioxane is a commonly used solvent for these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted cyclopropane derivatives, while ring-opening reactions can produce linear or branched fluorinated compounds .

Scientific Research Applications

StepDescription
FluorinationReaction of chlorodifluoromethane with KOH
Piperazine FormationCoupling reactions involving dibenzosuberyl
PurificationUse of advanced techniques for yield optimization

Medicinal Chemistry

FD21871 is primarily researched for its potential applications in drug development due to its structural features that may influence biological activity. Compounds containing piperazine rings are often investigated for various pharmacological properties, including:

  • Antipsychotic Effects
  • Antidepressant Properties
  • Anti-inflammatory Activities

Mechanistic Studies

Understanding the mechanism of action of FD21871 is crucial for its application in pharmacology. The presence of fluorine can significantly alter the compound's physicochemical properties, which may enhance or modify its interaction with biological targets.

Potential Research Areas

  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity.
  • Interaction Studies : Understanding pharmacodynamics and pharmacokinetics through interaction with specific molecular targets.
  • Development of Advanced Materials : Exploring its use in materials science due to enhanced stability and reactivity.

Table 3: Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
PiperazineContains a piperazine ringCommonly used in pharmaceuticals
DibenzosuberoneContains dibenzosuberyl structureKnown for sedative properties
4-FluorobenzylpiperazineBenzyl group attached to piperazineExhibits antidepressant activity

Mechanism of Action

The mechanism of action of 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s physicochemical properties, such as charge distribution and solubility . This, in turn, affects its interactions with biological molecules, potentially leading to enhanced biological activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Derivatives

Piperazine dihydrochloride derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a comparative analysis of key compounds:

Chemical Structures and Molecular Weights
Compound Name Key Substituents Molecular Weight (g/mol) CAS Number
1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride Difluorocyclopropane, Dibenzosuberyl Not reported 167155-78-4
Meclizine Hydrochloride (1-(p-Chloro-α-phenylbenzyl)-4-(m-methylbenzyl)piperazine dihydrochloride) p-Chlorobenzhydryl, m-Methylbenzyl Not reported 1104-22-9
Norchlorcyclizine Dihydrochloride (1-(p-Chloro-α-phenylbenzyl)piperazine dihydrochloride) p-Chlorobenzhydryl 359.72 1031-92-1
1-(2-Fluorophenyl)-piperazine Dihydrochloride 2-Fluorophenyl 253.14 76835-09-1
BZP (1-Benzylpiperazine Dihydrochloride) Benzyl 249.19 (dihydrochloride) 5321-63-1

Structural Insights :

  • Fluorinated groups (e.g., 2-fluorophenyl in , difluorocyclopropane in ) enhance metabolic stability and bioavailability.
  • Bulky substituents like dibenzosuberyl (target compound) or benzhydryl (meclizine, norchlorcyclizine) likely influence receptor binding kinetics .
Physicochemical Properties
Compound Name pKa Values Solubility Toxicity Profile
Piperazine Dihydrochloride (parent compound) pK₁ = 5.32, pK₂ = 9.70 Water-soluble Low systemic toxicity
This compound Not reported Likely moderate (lipophilic groups) Not reported
Meclizine Hydrochloride Not reported Low (hydrophobic substituents) Sedative, antiemetic
BZP Dihydrochloride Not reported Water-soluble Neurotoxic (serotonin receptor agonism)

Notes:

  • The parent piperazine dihydrochloride’s pKa values (5.32 and 9.70) make it effective as a buffer in pH 5–10 ranges .
  • Fluorination and aromatic substituents reduce aqueous solubility but enhance blood-brain barrier penetration (e.g., meclizine’s antiemetic action) .
Pharmacological and Regulatory Profiles
Compound Name Therapeutic Use Regulatory Status
This compound Reference standard Lab use only; no therapeutic claims
Meclizine Hydrochloride Antiemetic, antivertigo USP-monographed; FDA-approved
Hydroxyzine Dihydrochloride Antihistamine, anxiolytic USP/BP/Ph Eur-compliant
BZP Dihydrochloride Illicit stimulant Banned in multiple countries

Key Insight : Structural modifications dictate therapeutic vs. toxicological outcomes. For example, benzhydryl groups (meclizine, hydroxyzine) confer antihistaminergic activity, while benzyl groups (BZP) induce stimulant effects .

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